molecular formula C4H6N4O2 B7784703 4-Methyl-1,2,5-oxadiazole-3-carboxamidoxime

4-Methyl-1,2,5-oxadiazole-3-carboxamidoxime

Cat. No.: B7784703
M. Wt: 142.12 g/mol
InChI Key: OHCOZSHFZBUMTH-UHFFFAOYSA-N
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Description

4-Methyl-1,2,5-oxadiazole-3-carboxamidoxime is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring with one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1,2,5-oxadiazole-3-carboxamidoxime can be synthesized from 4-methyl-1,2,5-oxadiazole-3-carbonitrile. The reaction involves the treatment of 4-methyl-1,2,5-oxadiazole-3-carbonitrile with hydroxylamine under suitable conditions . The reaction proceeds as follows:

    Starting Material: 4-Methyl-1,2,5-oxadiazole-3-carbonitrile.

    Reagent: Hydroxylamine.

    Conditions: The reaction is typically carried out in a solvent such as ethanol or water at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,5-oxadiazole-3-carboxamidoxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce a variety of substituents onto the oxadiazole ring.

Scientific Research Applications

4-Methyl-1,2,5-oxadiazole-3-carboxamidoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

4-Methyl-1,2,5-oxadiazole-3-carboxamidoxime can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other oxadiazole isomers.

Properties

IUPAC Name

N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2-3(4(5)6-9)8-10-7-2/h9H,1H3,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCOZSHFZBUMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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